N-Methyltrifluoromethanesulfonamide

Description

The exact mass of the compound N-Methyltrifluoromethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyltrifluoromethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyltrifluoromethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

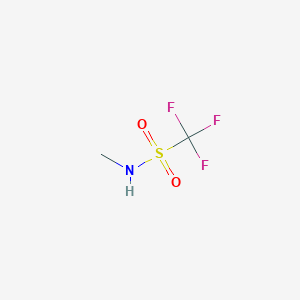

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOCNCZJDBTBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500177 | |

| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34310-29-7 | |

| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-methyl-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyltrifluoromethanesulfonamide CAS number 34310-29-7

An In-Depth Technical Guide to N-Methyltrifluoromethanesulfonamide (CAS 34310-29-7)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical principles, synthesis, and applications of N-Methyltrifluoromethanesulfonamide, a vital intermediate in modern organic and medicinal chemistry. Our focus is on providing not just protocols, but the underlying scientific rationale to empower effective and innovative application.

Introduction: The Strategic Importance of N-Methyltrifluoromethanesulfonamide

N-Methyltrifluoromethanesulfonamide, identified by CAS number 34310-29-7, is an organofluorine compound featuring a trifluoromethyl group appended to a sulfonamide backbone.[1] While seemingly a simple structure, its true value lies in the unique combination of physicochemical properties imparted by these two functional groups. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the acidity of the N-H proton, making this compound a versatile precursor for a wide array of chemical transformations.

In the landscape of drug discovery, the incorporation of fluorine-containing motifs is a well-established strategy to enhance critical drug-like properties.[2][3] The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] N-Methyltrifluoromethanesulfonamide serves as a key building block, providing a reliable method for introducing the valuable N-methyl-N-trifluoromethanesulfonyl moiety into complex molecular architectures, making it an indispensable tool for medicinal chemists.[4][5]

Physicochemical Profile and Structural Insights

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. N-Methyltrifluoromethanesulfonamide is typically a colorless to pale yellow liquid or solid, a state dependent on its purity and the ambient temperature.[1] Its structural features—the polar sulfonamide group capable of hydrogen bonding and the hydrophobic trifluoromethyl group—confer solubility in a range of common organic solvents.[1][5]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 34310-29-7 | [1][6] |

| Molecular Formula | C₂H₄F₃NO₂S | [6] |

| Molecular Weight | 163.12 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Purity | ≥95% - 99% (Typical commercial grades) | [1][4][7] |

| Boiling Point | 80 °C at 10 Torr | [8] |

| Density | ~1.513 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in THF, chloroform, methylene chloride | [4][5][9] |

The core of its reactivity stems from the electronic interplay within the molecule. The powerful inductive effect of the CF₃ group makes the sulfur atom highly electrophilic and increases the acidity of the N-H proton, facilitating its removal by a base. The resulting anion is a soft nucleophile, poised for reaction with a variety of electrophiles.

Synthesis Pathway: A Validated Protocol

The most common and reliable synthesis of N-Methyltrifluoromethanesulfonamide involves the reaction of methylamine with trifluoromethanesulfonic anhydride (triflic anhydride).[9] This reaction is highly exothermic and requires careful control of conditions to achieve high purity and yield.

Caption: Synthesis of N-Methyltrifluoromethanesulfonamide.

Experimental Protocol: Synthesis from Triflic Anhydride

This protocol is designed as a self-validating system, where each step addresses a specific chemical challenge inherent to the reaction.

-

Vessel Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot. It is then allowed to cool to room temperature under a stream of dry nitrogen.

-

Expertise & Experience: The use of dry glassware under an inert atmosphere is critical. Triflic anhydride is extremely moisture-sensitive and will readily hydrolyze, quenching the reaction.

-

-

Reagent Charging: The flask is charged with dichloromethane (250 mL) and cooled to -70 °C using a dry ice/acetone bath. Methylamine (0.5 mol) is then carefully added or condensed into the chilled solvent.[9]

-

Causality: The low temperature is essential to control the high reactivity of triflic anhydride and to prevent side reactions, such as multiple additions or decomposition. Dichloromethane is an ideal solvent as it is relatively inert and has a low freezing point.

-

-

Anhydride Addition: A solution of triflic anhydride (0.1 mol) in dichloromethane (20 mL) is added dropwise from the addition funnel over 3 hours, ensuring the internal temperature does not rise significantly.[9]

-

Trustworthiness: Slow, controlled addition is paramount. A rapid addition would generate excessive heat, leading to a loss of selectivity and potentially hazardous pressure buildup. The stoichiometry uses an excess of methylamine to act as both the nucleophile and a scavenger for the triflic acid byproduct.

-

-

Reaction & Quenching: After the addition is complete, the mixture is stirred at -70 °C for an additional 3 hours.[9] The reaction is then allowed to warm slowly to room temperature.

-

Workup and Purification: The reaction mixture is transferred to a separatory funnel and washed twice with 1N HCl (250 mL portions) to remove excess methylamine and methylammonium triflate salts.[9] The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]

-

Causality: The acidic wash protonates the basic methylamine, rendering it water-soluble for easy removal.

-

-

Final Purification (Optional): If required, the product can be further purified by vacuum distillation to achieve high purity.

Core Reactivity and Applications in Drug Development

The primary utility of N-Methyltrifluoromethanesulfonamide is as a versatile intermediate.[4][8] Its synthetic value is centered on the reactivity of the N-H bond.

Caption: General reactivity pathway for N-functionalization.

N-Functionalization: A Gateway to Novel Analogs

The most powerful application for drug development professionals is the N-functionalization of this reagent. The acidic proton on the nitrogen can be readily removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a potent nucleophilic anion. This anion can then be reacted with a wide range of electrophiles to forge new C-N, and other bonds, effectively coupling the trifluoromethanesulfonamide moiety to a molecule of interest.

This strategy is fundamental in medicinal chemistry for several reasons:

-

Bioisosterism: The sulfonamide group is a well-known bioisostere for amide and ester groups, offering a different physicochemical profile while potentially maintaining key binding interactions.[10][11]

-

Metabolic Blocking: The trifluoromethyl group is metabolically robust. Introducing it can block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[2]

-

Tuning Physicochemical Properties: The high lipophilicity of the CF₃ group can enhance membrane permeability, a critical factor for oral absorption and distribution.[2][12]

Illustrative Protocol: N-Alkylation

-

Setup: Under a nitrogen atmosphere, add N-Methyltrifluoromethanesulfonamide (1.0 eq) to a flask containing a suitable anhydrous solvent (e.g., THF, DMF).

-

Deprotonation: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes or until hydrogen gas evolution ceases.

-

Expertise & Experience: NaH is a strong, non-nucleophilic base ideal for this transformation. The reaction is performed at 0 °C to moderate the exothermic deprotonation step.

-

-

Alkylation: Add the desired alkyl halide (R-X, 1.0-1.2 eq) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive halides.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to obtain the desired N-alkylated product.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet for N-Methyltrifluoromethanesulfonamide is not always readily available, data from analogous sulfonamides and organofluorine compounds provide a strong basis for safe handling procedures.[13][14] The compound may cause skin and eye irritation.[1]

Table 2: Recommended Handling Procedures

| Aspect | Recommendation | Rationale |

| Ventilation | Use only in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential vapors.[14] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent eye and skin contact.[13][14] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | Standard good laboratory practice to minimize exposure.[14] |

| Storage | Store in a tightly sealed container in a cool, dry place. | To prevent degradation from moisture and heat.[14] |

| Spills | Absorb with an inert material and dispose of as hazardous waste. | To contain the spill and prevent environmental release. |

Conclusion and Future Outlook

N-Methyltrifluoromethanesulfonamide (CAS 34310-29-7) is more than just a chemical intermediate; it is a strategic enabler in the synthesis of complex, high-value molecules. Its unique electronic properties, conferred by the trifluoromethyl group, make it an exceptionally useful building block for introducing the N-methyl-N-trifluoromethanesulfonyl group. For scientists in drug discovery and development, mastering the synthesis and reactivity of this compound opens up new avenues for lead optimization by providing a reliable method to enhance metabolic stability, modulate lipophilicity, and explore novel chemical space. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of foundational reagents like N-Methyltrifluoromethanesulfonamide will only continue to increase.

References

-

N-Methyltrifluoromethanesulfonamide: Synthesis, Properties, and Applications. Xiamen AmoyChem Co., Ltd. [Link]

-

Exploring the Properties and Applications of N-Methyltrifluoromethanesulfonamide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-methyl trifluoromethanesulfonamide. ChemBK. [Link]

-

CAS 34310-29-7 N-Methyltrifluoromethanesulfonamide. Chemical e-data Search. [Link]

-

N-Methyl-N-Alkylpyrrolidinium Bis(perfluoroethylsulfonyl)amide ([NPf2]–) and Tris(trifluoromethanesulfonyl)methide ([CTf3]–) Salts: Synthesis and Characterization. ResearchGate. [Link]

-

Synthesis of new organic super acids - N-(trifluoromethylsulfonyl)-imino derivatives of trifluoromethanesulfonic acid and bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]

-

N-ethyl-N-methyl-trifluoromethanesulfonamide. PubChem. [Link]

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PubMed Central. [Link]

-

Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide. Capot Chemical Co., Ltd. [Link]

-

Synthesis of N,N-Diethyl Trifluoromethane sulfonamide. PrepChem.com. [Link]

-

Initial N‐trifluoromethylation reactions of 1 a. a Isolated yield. ResearchGate. [Link]

- Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.

-

Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Scholarship @ Claremont. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Trifluoromethanesulfonic acid in organic synthesis. ResearchGate. [Link]

Sources

- 1. CAS 34310-29-7: Methanesulfonamide, 1,1,1-trifluoro-N-meth… [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. molcore.com [molcore.com]

- 8. chembk.com [chembk.com]

- 9. N-MethyltrifluoroMethanesulfonaMide | 34310-29-7 [chemicalbook.com]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of N-Methyltrifluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyltrifluoromethanesulfonamide, a molecule of significant interest in contemporary chemical research, presents a unique combination of properties stemming from the potent electron-withdrawing nature of the trifluoromethanesulfonyl group coupled with the presence of an N-methyl substituent. This guide provides a comprehensive overview of its core physical properties, offering both established data and detailed experimental protocols for their verification. The content herein is structured to provide not only factual information but also insights into the causality behind the experimental methodologies, ensuring a deeper understanding for the practicing scientist.

Molecular and Physicochemical Overview

At its core, N-Methyltrifluoromethanesulfonamide (CAS RN: 34310-29-7) is a sulfonamide derivative with the molecular formula C₂H₄F₃NO₂S. The trifluoromethyl group imparts a strong inductive effect, significantly influencing the acidity of the N-H proton and the overall electronic distribution of the molecule. This, in turn, dictates its physical and chemical behavior.

Caption: Molecular structure of N-Methyltrifluoromethanesulfonamide.

Summary of Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 34310-29-7 | [1] |

| Molecular Formula | C₂H₄F₃NO₂S | [1] |

| Molecular Weight | 163.12 g/mol | [1] |

| Boiling Point | 80 °C at 10 Torr | [1] |

| Density | 1.513 ± 0.06 g/cm³ | Predicted value[1] |

| pKa | 7.5 | [1] |

| Solubility | Soluble in THF, chloroform, methylene chloride | [1] |

Synthesis and Structural Elucidation: The Foundation of Physical Property Determination

The reliable determination of physical properties is predicated on the synthesis of a pure, well-characterized sample. A common synthetic route to N-alkyl sulfonamides involves the reaction of a primary amine with a sulfonyl chloride.

Illustrative Synthetic Workflow

Sources

N-Methyltrifluoromethanesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Methyltrifluoromethanesulfonamide

Introduction

N-Methyltrifluoromethanesulfonamide, often abbreviated as MeNHTf, is a fluorinated organosulfur compound belonging to the triflamide class of molecules. While seemingly simple in structure, its properties are dictated by the powerful electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group, which imparts significant acidity to the N-H bond and influences the molecule's overall reactivity. This guide offers a comprehensive exploration of the chemical and physical properties of N-Methyltrifluoromethanesulfonamide, designed for researchers, chemists, and drug development professionals. We will delve into its molecular characteristics, spectroscopic profile, synthesis, reactivity, and applications, providing field-proven insights and detailed experimental protocols to support its practical use in a laboratory setting.

Molecular Structure and Physicochemical Properties

N-Methyltrifluoromethanesulfonamide (CAS No: 34310-29-7) is a small molecule whose chemical behavior is dominated by the triflyl moiety.[1] The strong inductive effect of the three fluorine atoms makes the sulfur atom highly electrophilic and significantly increases the acidity of the proton attached to the nitrogen.

Caption: 2D Structure of N-Methyltrifluoromethanesulfonamide.

A summary of its core physicochemical properties is presented below, providing a foundational dataset for experimental design.

Table 1: Physicochemical Properties of N-Methyltrifluoromethanesulfonamide

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄F₃NO₂S | [1] |

| Molecular Weight | 163.12 g/mol | [1] |

| CAS Number | 34310-29-7 | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 80 °C at 10 Torr | [1] |

| Density | ~1.513 g/cm³ (Predicted) | [1] |

| pKa | ~7.56 (Predicted) | [1] |

| Storage | Room Temperature, sealed in dry conditions | [1][2] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation and purity assessment are paramount in chemical research. The following section details the expected spectroscopic signatures of N-Methyltrifluoromethanesulfonamide, providing a reliable reference for characterization.

Table 2: Spectroscopic Data for N-Methyltrifluoromethanesulfonamide

| Technique | Nucleus/Group | Expected Chemical Shift (δ) / Frequency (cm⁻¹) | Key Features & Multiplicity |

| ¹H NMR | N-H | Variable, ~5-7 ppm (broad) | Singlet, broad due to quadrupole broadening and exchange. |

| N-CH₃ | ~2.9-3.2 ppm | Singlet or doublet if coupled to N-H. | |

| ¹³C NMR | N-CH₃ | ~30-35 ppm | Single peak for the methyl carbon. |

| CF₃ | ~120-125 ppm | Quartet due to ¹JCF coupling. | |

| ¹⁹F NMR | CF₃ | ~-70 to -80 ppm (relative to CFCl₃) | Singlet. |

| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ | Moderate to strong, sharp peak. |

| C-H Stretch | 2900-3000 cm⁻¹ | Weak to medium. | |

| S=O Stretch | 1350-1380 cm⁻¹ (asymmetric), 1160-1190 cm⁻¹ (symmetric) | Two strong, distinct bands. | |

| C-F Stretch | 1100-1250 cm⁻¹ | Strong, often complex bands. | |

| Mass Spec (EI) | [M]⁺ | 163 m/z | Molecular ion peak. |

| [M-CH₃]⁺ | 148 m/z | Loss of the methyl group. | |

| [CF₃SO₂]⁺ | 133 m/z | Fragmentation of the N-S bond. | |

| [CF₃]⁺ | 69 m/z | Trifluoromethyl cation. |

Experimental Protocol: Spectroscopic Analysis

This protocol outlines the general steps for acquiring a comprehensive spectroscopic dataset for N-Methyltrifluoromethanesulfonamide.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

MS (EI): Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the instrument via direct infusion or after separation by gas chromatography.

-

-

Instrumentation and Acquisition:

-

NMR: Utilize a high-resolution NMR spectrometer (400 MHz or higher).[3] Acquire standard 1D ¹H, ¹³C, and ¹⁹F spectra. Ensure a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

-

IR: Use a Fourier-Transform Infrared (FTIR) spectrometer. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

MS: Employ a mass spectrometer with an electron ionization (EI) source. Scan a mass range appropriate to detect the molecular ion and key fragments (e.g., 50-200 m/z).

-

Synthesis of N-Methyltrifluoromethanesulfonamide

The synthesis of N-Methyltrifluoromethanesulfonamide is typically achieved through the reaction of a triflylating agent with methylamine. The high reactivity of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride makes them excellent electrophiles for this transformation.

Causality in Experimental Design

The choice of reagents is critical. Trifluoromethanesulfonic anhydride is often preferred due to its high reactivity, though trifluoromethanesulfonyl chloride is a viable, less expensive alternative.[4] A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the triflic acid or HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous aprotic solvents (e.g., dichloromethane, diethyl ether) are used to prevent hydrolysis of the highly reactive triflylating agent.

Caption: Experimental workflow for the synthesis of N-Methyltrifluoromethanesulfonamide.

Protocol: Synthesis from Triflic Anhydride and Methylamine

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield N-Methyltrifluoromethanesulfonamide as a solid.

Reactivity and Chemical Behavior

The chemical reactivity of N-Methyltrifluoromethanesulfonamide is a direct consequence of the triflyl group's influence.

-

NH-Acidity: Triflamides are potent NH-acids.[5] The N-H proton in N-Methyltrifluoromethanesulfonamide is significantly acidic (predicted pKa ≈ 7.56) due to the stabilization of the resulting conjugate base by the powerful electron-withdrawing trifluoromethanesulfonyl group.[1][5] This acidity allows for easy deprotonation with moderate bases (e.g., alkali metal carbonates, hydroxides, or hydrides).

-

Nucleophilicity of the Anion: Upon deprotonation, the resulting N-methyltrifluoromethanesulfonamidate anion is a soft, highly stabilized, and potent nucleophile. This anion can participate in a variety of substitution and addition reactions with a wide range of electrophiles, making it a valuable building block in organic synthesis.

Caption: Deprotonation and subsequent nucleophilic reactivity of N-Methyltrifluoromethanesulfonamide.

Applications in Research and Development

N-Methyltrifluoromethanesulfonamide serves as a valuable research chemical primarily due to the properties imparted by the triflamide functional group.[1]

-

Building Block in Organic Synthesis: As demonstrated by its reactivity, it is a precursor to more complex N-substituted triflamides. These products are useful building blocks and can be found as ligands in metal complex catalysis.[5]

-

Modification of Bioactive Molecules: The triflamide group is highly lipophilic and metabolically stable.[5] Incorporating the N-methyltrifluoromethanesulfonamide moiety into a larger molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. This strategy is employed in drug discovery to enhance cell permeability, modulate acidity, and improve metabolic stability.[5]

-

Catalysis: While the parent compound is not a catalyst, its deprotonated salts (metal triflamidates) have applications as catalysts in various organic reactions, including Friedel-Crafts and cycloaddition reactions.[5]

Safety and Handling

Proper handling of N-Methyltrifluoromethanesulfonamide is essential to ensure laboratory safety. It is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place.[6] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]

-

References

-

N-methyl trifluoromethanesulfonamide. (2024). ChemBK. [Link]

-

N-ethyl-N-methyl-trifluoromethanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Triflamides and Triflimides: Synthesis and Applications. (2021). MDPI. [Link]

-

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis?. (n.d.). Stanford Chemicals. Retrieved from [Link]

-

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

N,N-Diethyl-1,1,1-trifluoromethanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of N‐trifluoromethyl sulfonamide with trifluoro‐N‐sulfinylmethanamine. (2025). ResearchGate. [Link]

-

Synthesis of N,N-Diethyl Trifluoromethane sulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. (2022). PubMed. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences. [Link]

-

Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. (2025). Wechem. [Link]

-

Methyl trifluoromethanesulfonate. (n.d.). Wikipedia. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-bis(trifluoromethanesulfonimide) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-bis(trifluoromethanesulfonimide), a versatile and powerful reagent in modern organic synthesis and materials science. With a focus on its application for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, and diverse applications of this compound. Particular emphasis is placed on its role as a potent triflating agent and its emerging significance in the development of novel therapeutic agents and advanced materials. This guide aims to serve as a critical resource, bridging fundamental knowledge with practical, field-proven insights to empower innovation in the laboratory and beyond.

Introduction: Unveiling a Powerful Synthetic Tool

N-Methyl-bis(trifluoromethanesulfonimide), often referred to by its synonyms 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide or N,N-Bis(trifluoromethylsulfonyl)methylamine, is a compound of significant interest in contemporary chemical research. Its robust structure, characterized by a central nitrogen atom bonded to a methyl group and two highly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups, imparts unique and powerful reactivity. This guide will focus on the compound with CAS Number 537031-78-0, which is the more extensively utilized and functionally diverse of the molecules that may be referred to by the common name.

The exceptional stability of the bis(trifluoromethanesulfonyl)imide anion, a consequence of extensive charge delocalization, makes N-Methyl-bis(trifluoromethanesulfonimide) a highly effective reagent for a variety of chemical transformations. Its utility extends from being a powerful alkylating agent to a catalyst in its own right, finding applications in fields as diverse as pharmaceutical synthesis and the development of ionic liquids and battery technologies.[1][2] For drug development professionals, understanding the capabilities of this reagent can unlock new synthetic pathways to complex molecular architectures and facilitate the creation of novel chemical entities with therapeutic potential.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of N-Methyl-bis(trifluoromethanesulfonimide) is paramount for its effective and safe utilization in a laboratory setting. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C3H3F6NO4S2 | [3] |

| Molecular Weight | 295.18 g/mol | [3] |

| CAS Number | 537031-78-0 | [3] |

| Appearance | Colorless to light green-yellow liquid | [1][3] |

| Refractive Index (n20/D) | 1.365 - 1.367 | |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in chloroform | [2] |

The presence of two triflyl groups renders the nitrogen atom highly electron-deficient, which is a key determinant of its chemical reactivity. This electronic nature is central to its efficacy as a triflating agent, a topic that will be explored in detail in subsequent sections.

Caption: Generalized Synthesis Workflow.

Key Applications in Research and Development

The utility of N-Methyl-bis(trifluoromethanesulfonimide) and its parent imide is extensive and continues to expand. The following sections detail some of the most impactful applications for the target audience.

Advanced Organic Synthesis

N-Methyl-bis(trifluoromethanesulfonimide) and its analogs are powerful reagents for the introduction of the triflate group (-OTf), a highly effective leaving group in nucleophilic substitution and cross-coupling reactions. The N-phenyl analog, N-phenyl-bis(trifluoromethanesulfonimide), is particularly noted for its ability to selectively triflate phenols and amines, often with greater efficacy than trifluoromethanesulfonic anhydride in the formation of enol triflates from carbonyl compounds. [4][5]This reactivity is critical in the synthesis of complex molecules, including many pharmaceutical intermediates. [6] Furthermore, the parent acid, bis(trifluoromethanesulfonyl)imide (triflimide), is a highly effective Brønsted acid catalyst for a wide array of organic transformations, including Friedel-Crafts reactions and cycloadditions. [7][8]Its high acidity and solubility in organic solvents make it a versatile tool for promoting reactions that require strong acid catalysis. [7]

Role in Drug Discovery and Development

The trifluoromethyl and sulfonamide moieties are prevalent in a vast number of marketed drugs and clinical candidates. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's pharmacokinetic or pharmacodynamic properties, is a well-documented phenomenon in drug discovery. [9]N-Methyl-bis(trifluoromethanesulfonimide) serves as a valuable reagent for introducing these key functional groups.

The sulfonamide group itself is a cornerstone of medicinal chemistry, found in a wide range of therapeutics including antibacterials, diuretics, and antivirals. [8]The ability to readily synthesize complex sulfonamide derivatives using reagents like N-Methyl-bis(trifluoromethanesulfonimide) is therefore of high value to medicinal chemists.

Materials Science and Electrochemistry

Beyond organic synthesis, N-Methyl-bis(trifluoromethanesulfonimide) and its derivatives are instrumental in materials science. It is used as a powerful alkylating agent for the synthesis of room-temperature ionic liquids (RTILs) through the direct methylation and trifluoroethylation of imidazole and pyridine derivatives. [1][2]These RTILs have applications as electrolytes in batteries and other electrochemical devices. In the realm of nanotechnology, it has been shown to act as a transparent, strong electron-withdrawing p-type dopant for carbon nanotubes. [10]

Experimental Protocols and Handling

General Handling and Storage

N-Methyl-bis(trifluoromethanesulfonimide) should be handled in a well-ventilated area, preferably under a chemical fume hood. [11][12]Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere such as nitrogen. Recommended storage is at 2-8°C. [3]

Safety and Hazard Profile

This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation. [3]In case of contact with eyes, rinse immediately with plenty of water for several minutes and seek medical attention. For skin contact, wash off with soap and water. In case of inhalation, move the person to fresh air. It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information and emergency procedures before handling this chemical. [11][12]

Conclusion and Future Outlook

N-Methyl-bis(trifluoromethanesulfonimide) has established itself as a cornerstone reagent in modern chemical synthesis, offering a powerful and versatile tool for researchers and developers. Its unique electronic properties and reactivity profile enable a broad range of chemical transformations that are critical for the advancement of drug discovery, materials science, and beyond. As the demand for more complex and functionally sophisticated molecules continues to grow, the importance of reagents like N-Methyl-bis(trifluoromethanesulfonimide) will undoubtedly increase. Future research will likely focus on expanding its catalytic applications, developing more sustainable synthesis methods, and exploring its utility in novel areas of materials and life sciences. This guide has aimed to provide a solid foundation of knowledge to empower scientists to harness the full potential of this remarkable compound in their research endeavors.

References

- Garlyauskayte, R. Y., Chernega, A. N., Michot, C., Armand, M., Yagupolskii, Y. L., & Yagupolskii, L. M. (2015). Synthesis of new organic super acids—N -(trifluoromethylsulfonyl)- imino derivatives of trifluoromethanesulfonic acid and bis(trifluoromethylsulfonyl)imide. Organic & Biomolecular Chemistry, 13(28), 7734–7741.

- Beier, P. (2021).

-

ResearchGate. (2025, August 5). Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

-

National Institutes of Health. (2011, September 29). A Short and Efficient Synthetic Route to Methyl α-Trioxacarcinoside B and Anomerically Activated Derivatives. Retrieved from [Link]

-

ChemAnalyst. (2023, July 12). N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety. Retrieved from [Link]

- Google Patents. (n.d.). CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.

- Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6061.

Sources

- 1. N-Methyl bis[(trifluoromethyl)sulfonyl]imide - CAS-Number 537031-78-0 - Order from Chemodex [chemodex.com]

- 2. adipogen.com [adipogen.com]

- 3. Page loading... [guidechem.com]

- 4. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 5. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. A Short and Efficient Synthetic Route to Methyl α-Trioxacarcinoside B and Anomerically Activated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. N-Methyl-bis(trifluoromethanesulfonimide) | 537031-78-0 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

N-Methyltrifluoromethanesulfonamide boiling point and density

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyltrifluoromethanesulfonamide

Executive Summary: This guide provides a detailed overview of the key physical properties of N-Methyltrifluoromethanesulfonamide (CAS No. 34310-29-7), specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of these properties. It includes detailed, field-proven experimental protocols for their determination, emphasizing the rationale behind procedural steps to ensure accuracy and reproducibility. The guide also briefly covers the synthesis context and critical safety and handling information, serving as a comprehensive resource for laboratory applications of this important research chemical.

Introduction to N-Methyltrifluoromethanesulfonamide

N-Methyltrifluoromethanesulfonamide, with the chemical formula C₂H₄F₃NO₂S, is a fluorinated organic compound of interest in various chemical synthesis processes.[1] Its structure, featuring a trifluoromethyl group attached to the sulfonamide moiety, imparts unique chemical characteristics relevant to its application as a research chemical.[1] Understanding its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in synthesis, purification, and formulation development. These parameters are critical for designing reaction conditions, developing analytical methods, and ensuring safe handling and storage.

Core Physicochemical Properties

The fundamental physical constants of N-Methyltrifluoromethanesulfonamide are summarized below. These values are essential for predicting the compound's behavior under various experimental conditions and for computational modeling.

| Property | Value | Source |

| CAS Number | 34310-29-7 | [1] |

| Molecular Formula | C₂H₄F₃NO₂S | [1] |

| Molar Mass | 163.12 g/mol | [1] |

| Boiling Point | 80 °C at 10 Torr | [1] |

| Density | 1.513 ± 0.06 g/cm³ (Predicted) | [1] |

The reported boiling point at reduced pressure (10 Torr) suggests that N-Methyltrifluoromethanesulfonamide is a relatively volatile liquid under standard atmospheric conditions but may be susceptible to decomposition at higher temperatures.[1] The predicted density indicates it is significantly denser than water.

Experimental Determination of Physical Properties

Accurate determination of boiling point and density requires meticulous experimental technique. The following protocols are designed to be self-validating, incorporating steps that ensure precision and reliability.

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of liquid.[2] It relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure of the surrounding environment.

Rationale for Method Selection: This method is ideal for research settings as it requires minimal sample volume (less than 0.5 mL) and provides a sharp, observable endpoint.[2] Given that the boiling point is reported under reduced pressure, this protocol can be adapted for vacuum applications, although the standard atmospheric pressure determination is described here for fundamental characterization.

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Secure a Thiele tube to a retort stand using a clamp.

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.

-

Attach a small test tube (Durham tube) to a calibrated thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[2]

-

-

Sample Preparation:

-

Using a pipette, add approximately 0.5 mL of N-Methyltrifluoromethanesulfonamide into the Durham tube.

-

Insert a capillary tube (sealed at one end) into the Durham tube with the open end downwards.[2]

-

-

Heating and Observation:

-

Place the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[2] The design of the tube promotes convection currents, ensuring uniform heating.[2]

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

-

-

Endpoint Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record the temperature. For high accuracy, repeat the determination two more times and calculate the average.

-

Record the ambient barometric pressure.

-

Protocol for Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate technique for determining the density of a liquid by measuring the mass of a known volume.

Rationale for Method Selection: This method provides high precision and is considered a standard for pure liquid density determination. The self-validating nature comes from the initial calibration with a liquid of known density (e.g., deionized water).

Step-by-Step Methodology:

-

Pycnometer Preparation and Calibration:

-

Thoroughly clean a pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) with a suitable solvent and dry it completely.

-

Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with deionized water of a known temperature. Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Record the temperature of the water (T). Look up the density of water (ρ_water) at this temperature.

-

The volume of the pycnometer (V) can be calculated: V = (m₂ - m₁) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with N-Methyltrifluoromethanesulfonamide, ensuring the liquid is at the same temperature (T) as the calibration step.

-

Insert the stopper, wipe the exterior, and weigh the filled pycnometer (m₃).

-

-

Density Calculation:

-

The mass of the N-Methyltrifluoromethanesulfonamide sample is (m₃ - m₁).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of N-Methyltrifluoromethanesulfonamide.

Caption: Workflow for the experimental determination of boiling point and density.

Synthesis and Purity Considerations

N-Methyltrifluoromethanesulfonamide is typically synthesized through the reaction of trifluoromethanesulfonyl chloride or anhydride with methylamine. The purity of the final product is critical for the accurate determination of its physical properties. Impurities can lead to significant deviations, such as boiling point depression or elevation. Therefore, it is recommended to use a highly purified sample, for example, one purified by distillation or chromatography, for these measurements.

Safety and Handling

As a fluorinated sulfonamide, N-Methyltrifluoromethanesulfonamide should be handled with appropriate care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This technical guide has provided the essential physicochemical data for N-Methyltrifluoromethanesulfonamide and detailed, robust protocols for their experimental verification. The boiling point of 80 °C at 10 Torr and a predicted density of 1.513 g/cm³ serve as critical reference points for its application in research and development.[1] By following the outlined experimental procedures, researchers can confidently and accurately characterize this compound, ensuring the reliability of their scientific outcomes.

References

-

N-methyl trifluoromethanesulfonamide - ChemBK. (2024). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022). Retrieved from [Link]

Sources

Introduction: The Unique Profile of N-Methyltrifluoromethanesulfonamide

An In-Depth Technical Guide to the Acidity and pKa of N-Methyltrifluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

N-Methyltrifluoromethanesulfonamide (CF₃SO₂NHCH₃), often abbreviated as TfNHMe, is a specialized organic compound that holds a significant position within the broader class of triflamides (trifluoromethanesulfonamides).[1][2][3] These compounds are distinguished by their notable N-H acidity, lipophilicity, and the low nucleophilicity of their conjugate bases, properties conferred by the potent electron-withdrawing trifluoromethanesulfonyl (triflyl) group.[1][2][4] This unique combination of characteristics makes triflamides, including TfNHMe, valuable as reagents, catalysts, and crucial structural motifs in the design of pharmacologically active molecules.[2][3] Understanding the precise acidity and pKa of TfNHMe is fundamental to harnessing its full potential in synthetic chemistry and drug development, as these parameters govern its reactivity, solubility, and interactions within biological systems.[5][6]

This guide provides a detailed exploration of the physicochemical principles governing the acidity of N-Methyltrifluoromethanesulfonamide, presents its pKa data, and outlines the experimental methodologies for its determination.

Section 1: The Physicochemical Basis of Triflamide Acidity

The pronounced acidity of the N-H bond in N-Methyltrifluoromethanesulfonamide is not an incidental property but a direct consequence of its molecular architecture. Several key factors synergize to dramatically lower the pKa compared to that of typical amines or even non-fluorinated sulfonamides.

1.1 The Triflyl Group: A Potent Electron-Withdrawing Engine The primary driver of the compound's acidity is the trifluoromethanesulfonyl (CF₃SO₂), or "triflyl," group.[4] This group exerts a powerful inductive electron-withdrawing effect (-I effect) on the nitrogen atom. The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn pulls density from the sulfur atom. This effect is relayed through the sulfonyl group to the nitrogen, polarizing the N-H bond and facilitating the departure of the proton (H⁺).

1.2 Resonance Stabilization of the Conjugate Base Upon deprotonation, the resulting conjugate base, the N-methyltrifluoromethanesulfonamidate anion, is exceptionally stable. The negative charge on the nitrogen atom is extensively delocalized across the sulfonyl group's two oxygen atoms. This resonance stabilization disperses the negative charge over three electronegative atoms (N, O, O), significantly lowering the energy of the anion and shifting the dissociation equilibrium in favor of the deprotonated form.

The combination of strong inductive effects and extensive resonance stabilization makes the N-H proton in TfNHMe significantly more acidic than that in simple amines (pKa ~35-40) or alkylsulfonamides like methanesulfonamide.

Caption: Dissociation of TfNHMe into its stable conjugate base and a proton.

Section 2: Quantitative Acidity - pKa Data

The pKa is the quantitative measure of a compound's acidity. For N-Methyltrifluoromethanesulfonamide, the acidity is highly dependent on the solvent in which it is measured. The data collected from various sources highlight the significant acidity of this compound and the effect of N-alkylation.

| Compound | R Group | pKa Value | Solvent | Source |

| Trifluoromethanesulfonamide | -H | 6.33 | Water (H₂O) | [2][4][7][8] |

| -H | 11.06 | Methanol (MeOH) | [1] | |

| N-Methyltrifluoromethanesulfonamide | -CH₃ | 12.70 | Methanol (MeOH) | [1] |

| N-Methyltrifluoromethanesulfonamide | -CH₃ | 7.56 ± 0.40 | (Predicted) | [9] |

Analysis of pKa Data:

-

Effect of N-Methylation: The data clearly shows that replacing the N-H proton with an N-methyl group decreases the acidity (increases the pKa). In methanol, the pKa of TfNHMe is 12.70, while the parent triflamide (TfNH₂) has a pKa of 11.06.[1] This is expected, as the methyl group is weakly electron-donating, slightly destabilizing the negative charge on the conjugate base compared to a hydrogen atom.

Section 3: Experimental Protocol for pKa Determination

Determining the pKa of a compound like N-Methyltrifluoromethanesulfonamide requires precise and validated experimental methods. Spectrophotometric (UV-metric) titration is a robust technique, particularly for compounds with a chromophore whose absorbance spectrum changes upon ionization.[10] Liquid chromatography-based methods are also employed for determining pKa values in various solvent mixtures.[11]

Below is a generalized, self-validating protocol for pKa determination via UV-Vis Spectrophotometric Titration.

Objective: To determine the pKa of N-Methyltrifluoromethanesulfonamide by measuring the change in its UV absorbance as a function of pH.

Pillar of Trustworthiness: This protocol is self-validating. The integrity of the results is confirmed by the quality of the sigmoidal fit of the absorbance vs. pH data and the stability of the isosbestic point, which indicates a clean transition between the protonated (HA) and deprotonated (A⁻) species.

Methodology:

-

Preparation of Stock Solutions:

-

Analyte Stock: Prepare a concentrated stock solution of N-Methyltrifluoromethanesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) to ensure solubility. The final concentration in the measurement cuvette should be low enough to adhere to the Beer-Lambert law.

-

Buffer Solutions: Prepare a series of reliable buffers covering a wide pH range (e.g., from pH 2 to pH 12). The chosen buffers must not interfere with the UV absorbance of the analyte.

-

Acid/Base Titrants: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) for pH adjustments.

-

-

Instrumentation & Calibration:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Calibrate a pH meter using at least two standard buffer solutions before use.

-

-

Experimental Procedure:

-

Step 1: Spectral Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) of TfNHMe in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated form (HA).

-

Step 2: Spectral Scans (Basic): Record the full spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated form (A⁻).

-

Step 3: Titration and Measurement:

-

Prepare a series of solutions in separate cuvettes or in a titration vessel. Each solution should contain an identical concentration of TfNHMe and a buffer to maintain a specific pH.

-

Systematically vary the pH of the solutions across the range where the pKa is expected (e.g., from pH 5 to pH 10, based on predicted values).

-

At each pH point, accurately measure the pH and record the full UV-Vis spectrum.

-

-

-

Data Analysis & Causality:

-

Wavelength Selection: Identify a wavelength where the difference in absorbance between the HA and A⁻ forms is maximal. This choice maximizes the signal-to-noise ratio for the analysis.

-

Isosbestic Point Check: Overlay all recorded spectra. The presence of a sharp isosbestic point (a wavelength where the absorbance does not change with pH) is a strong indicator that only two species (HA and A⁻) are involved in the equilibrium. This validates the experimental model.

-

Data Plotting: Plot the absorbance at the chosen analytical wavelength against the measured pH. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal. This corresponds to the inflection point of the sigmoidal curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH value at the midpoint of the absorbance transition.

-

Caption: Workflow for experimental pKa determination using UV-Vis titration.

Conclusion

N-Methyltrifluoromethanesulfonamide is a potent N-H acid, a characteristic governed by the strong inductive and resonance effects of the triflyl group. Its pKa value, experimentally determined to be 12.70 in methanol, confirms its significant acidity, which is slightly attenuated by the N-methyl substituent compared to the parent trifluoromethanesulfonamide.[1] This acidity is a cornerstone of its utility in modern chemistry, enabling its use in catalysis and as a versatile building block in the synthesis of complex molecules. Accurate determination of its pKa through validated methods like spectrophotometric titration is essential for predicting its behavior and optimizing its application in research and development.

References

-

A Glance at Trifluoromethanesulfonamide. ResearchGate. [Link]

-

N-methyl trifluoromethanesulfonamide. ChemBK. [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central, National Institutes of Health. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

-

Triflamides and Triflimides: Synthesis and Applications. PubMed Central, National Institutes of Health. [Link]

-

Acidity and reactivity of trifluoromethanesulfonic acid in liquid and solid acid catalysts. SciSpace. [Link]

-

Coalescence of Triflamides and Triflimides. Hilaris Publisher. [Link]

-

accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. [Link]

-

A new class of perfluorinated acid contaminants: primary and secondary substituted perfluoroalkyl sulfonamides are acidic at environmentally and toxicologically relevant pH values. PubMed, National Institutes of Health. [Link]

-

Synthesis and properties of N-(alkenylidene)trifluoromethanesulfonamides. ResearchGate. [Link]

-

Trifluoromethanesulfonamides and Related Compounds. ResearchGate. [Link]

-

N-Methyl-N-Alkylpyrrolidinium Bis(perfluoroethylsulfonyl)amide ([NPf2]–) and Tris(trifluoromethanesulfonyl)methide ([CTf3]–) Salts: Synthesis and Characterization. ResearchGate. [Link]

-

Modern Synthesis of Triflamides and Triflimides. Scitechnol. [Link]

-

SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Synthesis of new organic super acids - N-(trifluoromethylsulfonyl)-imino derivatives of trifluoromethanesulfonic acid and bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]

-

Trifluoromethanesulfonic acid and derivatives. ACS Publications. [Link]

-

Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. Organic Chemistry Portal. [Link]

-

The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PubMed Central, National Institutes of Health. [Link]

-

Tris(hydroxymethyl)aminomethane. PubChem, National Institutes of Health. [Link]

-

The role of the acidity of N-heteroaryl sulfonamides as inhibitors of bcl-2 family protein-protein interactions. SciSpace. [Link]

-

Trifluoromethanesulfonic acid. PubChem, National Institutes of Health. [Link]

-

Organic Chemistry - pKa Values of Acids. YouTube. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central, National Institutes of Health. [Link]

-

Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PubMed Central, National Institutes of Health. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

-

Methanesulfonic Acid. PubChem, National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. tamil.hilarispublisher.com [tamil.hilarispublisher.com]

- 9. chembk.com [chembk.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. scielo.br [scielo.br]

N-Methyltrifluoromethanesulfonamide solubility characteristics

An In-Depth Technical Guide to the Solubility Characteristics of N-Methyltrifluoromethanesulfonamide

Introduction to N-Methyltrifluoromethanesulfonamide

N-Methyltrifluoromethanesulfonamide (MeNHTf), with the chemical formula C₂H₄F₃NO₂S, is a specialized organofluorine compound of increasing interest in advanced chemical applications.[1] Structurally, it features a methyl group attached to the nitrogen of a trifluoromethanesulfonamide backbone. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the molecule's electronic properties, particularly the acidity of the N-H proton, making it a unique building block in organic synthesis and a component in functional materials.[1] Understanding its solubility is paramount for its effective use, whether in designing reaction media, formulating electrolytes for electrochemical devices, or in purification processes. This guide provides a comprehensive overview of its solubility profile, the theoretical principles governing it, and standardized protocols for its empirical determination.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (N-Methyltrifluoromethanesulfonamide) and the solvent molecules. The guiding principle is "like dissolves like," which implies that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2]

-

Polarity : The MeNHTf molecule possesses significant polarity due to the highly electronegative fluorine and oxygen atoms, creating strong dipole moments. The sulfonyl group (SO₂) and the trifluoromethyl group (CF₃) are powerful electron-withdrawing groups, while the N-H bond is also polar.

-

Hydrogen Bonding : The presence of a hydrogen atom attached to a highly electronegative nitrogen atom allows MeNHTf to act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

-

Molecular Structure : The compact structure and the mix of polar (sulfonamide) and non-polar (methyl) regions influence how it interacts with different solvents.

These characteristics suggest that N-Methyltrifluoromethanesulfonamide will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar solvents where interactions are dominated by weaker van der Waals forces.

Caption: Intermolecular forces governing MeNHTf solubility.

Solubility Profile of N-Methyltrifluoromethanesulfonamide

Available data indicates that N-Methyltrifluoromethanesulfonamide is soluble in a range of polar organic solvents.[3] Its ability to engage in both dipole-dipole interactions and hydrogen bonding contributes to this broad compatibility.

| Solvent Class | Solvent Name | Reported Solubility | Primary Intermolecular Force |

| Ethers | Tetrahydrofuran (THF) | Soluble | Dipole-Dipole, H-Bond Acceptor |

| Halogenated | Chloroform | Soluble | Dipole-Dipole |

| Halogenated | Methylene Chloride | Soluble | Dipole-Dipole |

| Polar Protic | Water | Soluble[3] | Hydrogen Bonding |

| Alcohols | Methanol | Soluble[3] | Hydrogen Bonding |

| Alcohols | Ethanol | Soluble[3] | Hydrogen Bonding |

| Ketones | Acetone | Soluble[3] | Dipole-Dipole, H-Bond Acceptor |

Table 1: Qualitative solubility data for N-Methyltrifluoromethanesulfonamide in various common solvents. Data sourced from chemical supplier information.[3]

Factors Influencing Solubility

Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, thereby increasing solubility.[4] It is highly probable that the solubility of N-Methyltrifluoromethanesulfonamide in most organic solvents increases with temperature. This is a critical parameter for processes like recrystallization, where a solvent must dissolve the compound at a high temperature and allow it to crystallize upon cooling.

Effect of pH

The acidity of the N-H proton in N-Methyltrifluoromethanesulfonamide (predicted pKa ≈ 7.56) is a key factor in its aqueous solubility.[1] This weakly acidic nature means its solubility in water can be significantly influenced by pH.

-

In acidic to neutral solutions (pH < 7) : The compound will exist primarily in its neutral, protonated form (MeNHTf).

-

In basic solutions (pH > 8) : The compound will be deprotonated to form the corresponding anion (MeNTf⁻). This anionic salt form is an ionic species and is expected to have substantially higher aqueous solubility than the neutral molecule.[5]

This pH-dependent solubility is a crucial property that can be exploited in extraction and purification protocols. An organic compound that is insoluble in water but soluble in an aqueous base is a strong indication of an acidic functional group.[6]

Experimental Protocol: Determination of Equilibrium Solubility

The saturation shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7] It is reliable and ensures that a true saturated solution is achieved.

Principle

A surplus of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is quantified.[7]

Methodology

-

Preparation :

-

Add an excess amount of solid N-Methyltrifluoromethanesulfonamide to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was reached.[7]

-

Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Securely seal the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker or orbital incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed. The agitation time required to reach equilibrium can vary and should be determined empirically (typically 24-72 hours). A preliminary kinetic study can establish the minimum time needed.

-

-

Phase Separation :

-

Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostat for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis & Quantification :

-

Accurately weigh the vial containing the filtered saturated solution.

-

Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until the solute is completely dry.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Calculation (Gravimetric) :

-

Mass of Solute = (Mass of vial with dry residue) – (Mass of empty vial)

-

Mass of Solvent = (Mass of vial with solution) – (Mass of vial with dry residue)

-

Express solubility as g/100 g of solvent or other appropriate units.

-

-

Alternative Analysis (Chromatographic) :

-

Alternatively, the concentration of the filtered solution can be determined using a validated analytical technique like HPLC-UV. This requires preparing a calibration curve from standards of known concentration.[7]

-

-

Caption: Workflow for the saturation shake-flask method.

Applications Driven by Solubility

The solubility characteristics of N-Methyltrifluoromethanesulfonamide are directly relevant to its use in advanced applications:

-

Electrolytes : In battery research, fluorinated sulfonamides are explored as components of non-aqueous electrolytes.[8][9] Their ability to dissolve lithium salts and their electrochemical stability are critical. Good solubility ensures a high concentration of charge carriers, leading to better ionic conductivity.

-

Organic Synthesis : As a reagent or catalyst, its solubility in common organic solvents like THF and dichloromethane allows it to be used in a homogeneous reaction medium, facilitating efficient mixing and reaction kinetics.

Conclusion

N-Methyltrifluoromethanesulfonamide is a polar molecule with both hydrogen bond donor and acceptor capabilities. Consequently, it exhibits high solubility in polar protic and aprotic organic solvents, while its solubility in non-polar solvents is limited. Its weakly acidic nature makes its aqueous solubility highly dependent on pH, a feature that can be leveraged during purification. A systematic approach to solubility determination, such as the saturation shake-flask method, is essential for generating the reliable quantitative data needed by researchers and chemical engineers to fully exploit the potential of this versatile compound.

References

-

N-methyl trifluoromethanesulfonamide - ChemBK. (2024). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

N-ethyl-N-methyl-trifluoromethanesulfonamide | C4H8F3NO2S | CID 88576394 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024). Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

-

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

N,N-Diethyl-1,1,1-trifluoromethanesulfonamide | C5H10F3NO2S | CID 17751979. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide | C3H6F3NO2S | CID 179504 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide. (n.d.). Capot Chemical Co., Ltd. Available at: [Link]

-

Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

TMOS | CAS#:681-84-5 | Chemsrc. (n.d.). Available at: [Link]

-

Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K - ResearchGate. (n.d.). Available at: [Link]

-

Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide for stabilizing cathode–electrolyte interface in sulfonamide electrolytes | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Tetramethyl orthosilicate - Wikipedia. (n.d.). Available at: [Link]

-

(PDF) Test of Diethylmethylammonium Trifluoromethanesulfonate Ionic Liquid as Electrolyte in Electrically Rechargeable Zn/Air Battery - ResearchGate. (2017). Available at: [Link]

-

(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. (n.d.). Available at: [Link]

-

Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature - ResearchGate. (n.d.). Available at: [Link]

-

Fluorinated Sulfonamide-Based Electrolytes for Non-Lithium Batteries Thereof. (n.d.). MIT Technology Licensing Office. Available at: [Link]

-

Thermodynamic functions of KF solubility in tributyl phosphate, dimethyl sulfoxide, N,N-dimethylacetamide and 1,4-dioxane - ResearchGate. (n.d.). Available at: [Link]

-